Cas no 27956-39-4 (2(1H)-Pyrimidinone, 5-(4-chlorophenyl)-)
2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)-1H-pyrimidin-2-one
- MFCD11876835
- CBA95639
- 5-(4-Chlorophenyl)pyrimidin-2(1H)-one
- 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIMIDINE
- 5-(4chlorophenyl)-2-pyrimidinone
- DTXSID50544848
- VZLILXHIRJTNKP-UHFFFAOYSA-N
- SCHEMBL8683290
- 5-(4-chlorophenyl)-2-pyrimidinone
- AKOS015942146
- 2-HYDROXY-5-(4-CHLOROPHENYL)PYRIMIDINE
- 5-(4-Chlorophenyl)pyrimidin-2-ol
- pyrimidine, 5-p-chlorophenyl-2-hydroxy-
- 27956-39-4
- 5-(p-Chlorophenyl)-2-pyrimidinol
-
- MDL: MFCD11876835
- Inchi: 1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)
- InChI Key: VZLILXHIRJTNKP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=NC(NC=1)=O
Computed Properties
- Exact Mass: 206.02481
- Monoisotopic Mass: 206.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- PSA: 41.46
2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI46419-250mg |
5-(4-Chlorophenyl)pyrimidin-2-ol |
27956-39-4 | > 95% | 250mg |
$1090.00 | 2024-04-20 | |
| A2B Chem LLC | AI46419-1g |
5-(4-Chlorophenyl)pyrimidin-2-ol |
27956-39-4 | > 95% | 1g |
$2090.00 | 2024-04-20 | |
| A2B Chem LLC | AI46419-5g |
5-(4-Chlorophenyl)pyrimidin-2-ol |
27956-39-4 | > 95% | 5g |
$5090.00 | 2024-04-20 | |
| abcr | AB322789-2 g |
5-(4-Chlorophenyl)-2-hydroxypyrimidine; 95% |
27956-39-4 | 2g |
€1912.00 | 2023-04-26 | ||
| abcr | AB322789-2g |
5-(4-Chlorophenyl)-2-hydroxypyrimidine, 95%; . |
27956-39-4 | 95% | 2g |
€1912.00 | 2025-02-17 |
2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- Suppliers
2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)-
2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- (CAS No. 27956-39-4): A Comprehensive Overview
The compound 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- (CAS No. 27956-39-4) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the class of pyrimidinones, which are six-membered aromatic rings containing two nitrogen atoms and a ketone group. The presence of the 4-chlorophenyl substituent at the 5-position of the pyrimidinone ring introduces unique electronic and steric properties, making it a valuable compound for various applications in drug discovery and material science.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- and its derivatives. Researchers have explored diverse routes, including cyclization reactions, condensation reactions, and Suzuki coupling techniques, to construct this molecule with high precision. The use of microwave-assisted synthesis has further streamlined the process, offering improved yields and shorter reaction times compared to traditional methods.
The pyrimidinone scaffold is renowned for its versatility in medicinal chemistry. It serves as a core structure in numerous bioactive molecules, including antiviral agents, anticancer drugs, and kinase inhibitors. The 4-chlorophenyl substituent enhances the molecule's lipophilicity and pharmacokinetic properties, making it an attractive candidate for drug development. For instance, studies have demonstrated that 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- exhibits potent inhibitory activity against various protein kinases, which are key targets in cancer therapy.
In addition to its medicinal applications, 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- has garnered attention in materials science due to its potential as a building block for advanced materials. Its aromaticity and ability to form hydrogen bonds make it suitable for applications in supramolecular chemistry and crystal engineering. Recent research has focused on its self-assembly properties under different conditions, revealing intriguing structural motifs that could be exploited for functional materials.
The synthesis of 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- typically involves a multi-step process that begins with the preparation of an appropriate precursor. For example, one common approach involves the condensation of a substituted aldehyde with a nitrogen-containing nucleophile in the presence of an acid catalyst. The resulting intermediate is then subjected to cyclization under controlled conditions to yield the pyrimidinone framework. The introduction of the 4-chlorophenyl group is often achieved through nucleophilic aromatic substitution or coupling reactions.
The biological evaluation of 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- has revealed promising results across multiple therapeutic areas. In oncology research, this compound has shown selective cytotoxicity against various cancer cell lines while sparing normal cells to a significant extent. Its mechanism of action involves interference with key signaling pathways that are critical for tumor growth and metastasis.
Furthermore, 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- has been investigated for its potential as an antiviral agent. Preclinical studies have demonstrated that it inhibits viral replication by targeting essential viral enzymes or by modulating host cell factors that facilitate viral entry and propagation.
The structural versatility of 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- also lends itself well to combinatorial chemistry approaches. By modifying other positions on the pyrimidinone ring or introducing additional substituents on the phenyl group, researchers can generate libraries of analogs for high-throughput screening (HTS). This approach has been instrumental in identifying lead compounds with enhanced potency and selectivity.
In conclusion, 2(1H)-Pyrimidinone, 5-(4-chlorophenyl)- (CAS No. 27956-39-4) stands as a testament to the ingenuity of modern organic chemistry and its profound impact on drug discovery and materials science. With ongoing research uncovering new synthetic routes and biological applications, this compound continues to be a focal point for scientific innovation.
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